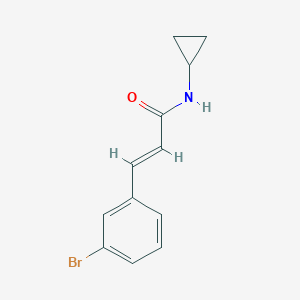![molecular formula C19H26N2O4 B371347 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane CAS No. 329079-54-1](/img/structure/B371347.png)
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane is a chemical compound with the molecular formula C19H26N2O4 It is characterized by the presence of a cyclododecane ring, an oxime group, and a 3-nitrobenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane typically involves the reaction of cyclododecanone with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Lithium aluminum hydride, anhydrous ether
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group
Amine derivatives: Formed by the reduction of the oxime group
Substituted benzoyl derivatives: Formed by nucleophilic aromatic substitution
Aplicaciones Científicas De Investigación
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized cyclododecane derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays. Its structural features allow it to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials. Its unique structure makes it suitable for incorporation into polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclododecane ring provides a hydrophobic scaffold that enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane can be compared with other similar compounds, such as:
1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane: Similar structure but with a nitro group at the 4-position of the benzoyl moiety. This positional isomer may exhibit different reactivity and biological activity.
1-{[(3-Nitrobenzoyl)oxy]imino}cyclohexane: Similar functional groups but with a cyclohexane ring instead of a cyclododecane ring. The smaller ring size may affect the compound’s stability and interactions with targets.
1-{[(3-Nitrobenzoyl)oxy]imino}cyclooctane: Another analog with a cyclooctane ring. The intermediate ring size may result in different physical and chemical properties compared to the cyclododecane derivative.
The uniqueness of this compound lies in its combination of a large cyclododecane ring with functional groups that enable diverse chemical reactions and biological interactions.
Propiedades
IUPAC Name |
(cyclododecylideneamino) 3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(16-11-10-14-18(15-16)21(23)24)25-20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXDSKKJJCCBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)

![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)

